molecular formula C13H10ClF3N2O2S B2480753 4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine CAS No. 866480-77-5

4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2480753
CAS No.: 866480-77-5
M. Wt: 350.74
InChI Key: KNCXPBDBWIVBKM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a 4-chlorophenyl group, an ethylsulfonyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors

    Synthesis of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the ethylsulfonyl group can be added through sulfonylation using ethylsulfonyl chloride. The trifluoromethyl group is typically introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution of the chlorine atom can produce various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the ethylsulfonyl group can influence its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(difluoromethyl)pyrimidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)quinazoline: Similar structure but with a quinazoline core instead of a pyrimidine core.

Uniqueness

4-(4-Chlorophenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer specific properties such as increased binding affinity, metabolic stability, and reactivity. The presence of the trifluoromethyl group, in particular, is known to enhance the compound’s pharmacokinetic properties, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2S/c1-2-22(20,21)12-18-10(7-11(19-12)13(15,16)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCXPBDBWIVBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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